CARBOMER 951
Description
Overview of Poly(acrylic acid) Derivatives in Material Science
Poly(acrylic acid) derivatives are integral to material science due to their ability to modify viscosity, suspend particles, and form gels in aqueous systems. PAA itself is an anionic polymer in water, and its characteristics can change in response to variations in ionic strength and pH. For instance, at pH values below 4, PAA tends to precipitate in aqueous solutions because the carboxylate groups become protonated, reducing the polymer's solubility in water. mdpi.com PAA can be cross-linked through various methods, including radiation or using chemical substances like allyl ethers of hydrocarbons. mdpi.com This cross-linking leads to the formation of a gel-like structure. mdpi.com
Modified PAA derivatives, such as nano-derivatives obtained by chemical modification of carboxyl groups, exhibit superior chemical properties compared to unmodified PAA. mdpi.com These derivatives can be used to create nanoparticles for applications like drug delivery due to their stability and biocompatibility. mdpi.com PAA and its nanoconjugates can also function as stimuli-responsive platforms, making them suitable for drug delivery and antimicrobial applications. mdpi.com
Historical Trajectory and Evolution of Carbomer Series in Scientific Inquiry
The Carbomer series of polymers has a notable history in scientific inquiry. Carbopol polymers were initially discussed in scientific literature in 1955 and subsequently patented in 1957. magnascientiapub.comiajps.com These polymers are characterized as synthetic, high molecular weight, cross-linked polymers of acrylic acid. magnascientiapub.comiajps.com The cross-linking agents typically used are polyalkenyl ethers or divinyl glycol. magnascientiapub.comresearchgate.net
Over time, different grades of Carbomer polymers have been developed, varying in their degree of cross-linking and manufacturing conditions. magnascientiapub.comiajps.com Early production methods often utilized benzene (B151609) as the polymerization solvent. lookchem.comformulationbio.comcosmeticsandtoiletries.com However, due to health and safety concerns associated with benzene, alternative solvent systems such as ethyl acetate (B1210297) or a mixture of cyclohexane (B81311) and ethyl acetate are now employed for the manufacturing of newer, commercially available grades. lookchem.comformulationbio.comcosmeticsandtoiletries.com This evolution in manufacturing processes has contributed to the availability of various Carbomer grades with distinct properties.
Significance of Carbomer 951 in Contemporary Academic Research
This compound holds significant importance in contemporary academic research, particularly in the development of advanced formulations and materials. It is recognized as a high molecular weight polymer of acrylic acid, cross-linked with allyl ethers of sucrose (B13894) or pentaerythritol (B129877). ontosight.ai Its unique properties, such as high viscosity and pseudoplastic (shear-thinning) behavior when neutralized, make it valuable as an emulsifying, suspending, and thickening agent. ontosight.ai
Research has explored this compound as a viscosity-increasing aid in the preparation of multiple emulsion microspheres. formulationbio.comphexcom.comchemicalbook.comnirmauni.ac.in Its ability to form clear, stable gels upon neutralization with bases like triethanolamine (B1662121) or sodium hydroxide (B78521) is crucial for applications where stability and homogeneity are essential. ontosight.ai This includes its utility in various research areas focusing on the development of stable and effective formulations.
Scope and Objectives of In-depth Research on this compound
In-depth research on this compound aims to fully understand its physicochemical properties, explore its interactions with other substances, and expand its applications in various scientific fields. The scope includes investigating its behavior in different solvent systems, analyzing the impact of varying degrees of neutralization on its rheological characteristics, and studying its compatibility with a wide range of active ingredients and formulation components.
Objectives of this research typically involve optimizing the use of this compound in novel material designs, such as advanced hydrogels or delivery systems. This includes detailed studies on its swelling capacity, yield value, and its role in controlling the release of encapsulated substances. Furthermore, research seeks to elucidate the fundamental mechanisms behind its thickening and stabilizing capabilities at a molecular level, potentially leading to the development of new Carbomer-based materials with tailored properties for specific research applications.
Properties
CAS No. |
134499-36-8 |
|---|---|
Molecular Formula |
C46H40N2O2S2 |
Synonyms |
CARBOMER 951 |
Origin of Product |
United States |
Polymerization and Synthesis Methodologies for Carbomer 951
Monomer Precursors and Initiator Systems in Free-Radical Polymerization
The primary monomer precursor for Carbomer 951 is acrylic acid (CH₂=CHCOOH) wikipedia.orgnih.gov. Acrylic acid is an alpha,beta-unsaturated monocarboxylic acid nih.gov. The polymerization of acrylic acid to form poly(acrylic acid) is typically carried out through free-radical polymerization wikipedia.orgrsc.org. This process involves the conversion of acrylic acid monomers into a polymer chain through the action of free radicals wikipedia.org.
Various initiator systems can be employed to generate the free radicals needed for polymerization. Common initiators used in free-radical polymerization of acrylic acid include potassium persulfate (K₂S₂O₈) and azobisisobutyronitrile (AIBN) wikipedia.org. Redox initiator systems, such as hydrogen peroxide as the oxidizing agent and ascorbic acid as the reducing agent, can also be used ijcrt.org.
Mechanisms of Radical Polymerization and Cross-linking with Polyalkenyl Ethers
Free-radical polymerization proceeds through a chain reaction mechanism involving several elementary steps: initiation, propagation, chain transfer, and termination fujifilm.com.
Initiation: Free radicals are generated by the initiator. These highly reactive radicals react with acrylic acid monomers to start the polymerization process, creating new radical centers on the monomer units wikipedia.orgfujifilm.com.
Propagation: The radical center on a monomer unit reacts with another monomer, adding it to the growing polymer chain and generating a new radical at the chain end. This process repeats, leading to chain growth wikipedia.orgfujifilm.com.
Chain Transfer: A radical can be transferred from a growing polymer chain to another molecule (e.g., monomer, solvent, initiator, or chain transfer agent), terminating the growth of the original chain and starting a new one wikipedia.orgfujifilm.com.
Termination: The growth of polymer chains is terminated when two radicals combine (recombination) or disproportionate wikipedia.orgfujifilm.com.
Cross-linking, crucial for the network structure of this compound, is achieved by incorporating polyalkenyl ethers into the polymerization mixture lubrizol.com. These difunctional or multifunctional monomers contain multiple carbon-carbon double bonds that can participate in radical polymerization. As the polymer chains grow, the radical centers can react with the double bonds of the cross-linking agent, forming connections between different polymer chains and creating a three-dimensional network b4brands.commedicalnewstoday.comnih.govijcrt.orgCurrent time information in Dhaka, BD.worktribe.comlerochem.euacs.org.
Role of Allyl Sucrose (B13894) and Allyl Pentaerythritol (B129877) as Cross-linking Agents
Allyl sucrose and allyl pentaerythritol are common polyalkenyl ethers used as cross-linking agents in the synthesis of Carbomers, including this compound b4brands.commedicalnewstoday.comrsc.orglubrizol.comworktribe.comnih.gov. Allyl sucrose is a polyether of sucrose containing multiple allyl ether groupings google.com. Allyl pentaerythritol is a derivative of pentaerythritol with allyl ether groups nih.govsigmaaldrich.comsigmaaldrich.com. These molecules have multiple reactive vinyl groups (C=C double bonds) that can copolymerize with acrylic acid monomers. When a growing poly(acrylic acid) chain encounters an allyl group on a cross-linking agent, the radical can react with the double bond, incorporating the cross-linker into the chain. If another growing chain then reacts with another allyl group on the same cross-linker molecule, a link is formed between the two chains. This process, occurring throughout the polymerization, leads to the formation of a cross-linked network structure b4brands.commedicalnewstoday.comnih.govijcrt.orgCurrent time information in Dhaka, BD.worktribe.comlerochem.euacs.org.
Impact of Crosslink Density on Polymeric Architecture
The concentration of the cross-linking agent significantly impacts the architecture and properties of the resulting polymer network specialchem.commdpi.commdpi.com. A higher concentration of cross-linker leads to a denser network with more connections between the polymer chains mdpi.commdpi.com. This increased crosslink density affects several key properties:
Swelling Capacity: Cross-linked poly(acrylic acid) is known for its ability to absorb large quantities of water and swell significantly medicalnewstoday.comwikipedia.orgmdpi.commdpi.com. A higher crosslink density restricts the movement of polymer chains and reduces the space between them, leading to a decrease in swelling capacity mdpi.commdpi.comacs.orgresearchgate.net.
Viscosity and Rheology: The cross-linked network structure is responsible for the thickening and gelling properties of Carbomers b4brands.commedicalnewstoday.com. Higher crosslink density generally results in higher viscosity and a more rigid gel structure mdpi.com.
Mechanical Strength: Increased crosslinking can enhance the mechanical strength and elasticity of the polymer hydrogel mdpi.commdpi.comacs.org.
Network Structure: A higher crosslinker ratio leads to a more compact structure and can influence pore size within the gel mdpi.comresearchgate.net.
The specific grade of Carbomer, such as this compound, is characterized by a particular degree of cross-linking, which dictates its intended application and performance medicalnewstoday.comwikipedia.org.
Optimization of Reaction Parameters and Yield in Laboratory-Scale Synthesis
Monomer Concentration: The concentration of acrylic acid affects the rate of polymerization and the molecular weight of the polymer chains worktribe.comtandfonline.com.
Initiator Concentration: The initiator concentration influences the rate of radical generation and thus the polymerization rate. Higher initiator concentrations can lead to shorter polymer chains due to a higher concentration of propagating radicals and enhanced termination worktribe.comtandfonline.com.
Cross-linker Concentration: As discussed, the concentration of the cross-linking agent directly controls the crosslink density of the network, which is critical for the final properties of the Carbomer mdpi.commdpi.comacs.org.
Temperature: Reaction temperature affects the initiator decomposition rate and the kinetics of the propagation and termination steps worktribe.comacs.orgtandfonline.com. Temperature control is important, especially given the exothermic nature of acrylic acid polymerization, to avoid uncontrolled reactions and gel formation worktribe.com.
Reaction Time: The reaction time influences the monomer conversion and the extent of polymerization worktribe.comtandfonline.com.
Solvent System: The choice of solvent can impact monomer solubility, radical stability, and the morphology of the resulting polymer tandfonline.comdoi.org. Precipitation polymerization, where the polymer precipitates out as it forms, is a common method for producing cross-linked poly(acrylic acid) doi.orgresearchgate.net. Solvents like benzene (B151609), ethyl acetate (B1210297), or mixtures thereof have been used, with a move towards less toxic alternatives lubrizol.comdoi.org.
Optimization in a laboratory setting often involves systematically varying these parameters to achieve the desired molecular weight, crosslink density, purity, and yield for a specific Carbomer grade like 951. Techniques like continuous flow reactors can be used for rapid screening of reaction parameters to establish a basis for scale-up rsc.orgworktribe.com.
Advanced Purification Techniques for Polymeric Products
After synthesis, the crude polymer product may contain residual monomers, initiator fragments, unreacted cross-linkers, and solvent residues. Purification is essential to remove these impurities and obtain a high-purity polymer suitable for various applications. Common purification techniques for cross-linked poly(acrylic acid) include:
Washing and Filtration: The synthesized polymer, often obtained as a solid or gel, can be repeatedly washed with a suitable solvent (e.g., water, ethanol, or a mixture) to remove soluble impurities tandfonline.comresearchgate.net. Filtration is then used to separate the solid polymer from the wash solvent.
Dialysis: Dialysis is a common method for removing small molecules like residual monomers and initiators from polymers royalsocietypublishing.orgworktribe.com. The crude polymer is placed in a semipermeable membrane bag, which is then immersed in a large volume of solvent (typically water). Small molecules can pass through the membrane, while the larger polymer chains are retained royalsocietypublishing.orgworktribe.com. Changing the solvent periodically enhances the removal of impurities royalsocietypublishing.org.
Precipitation: If the polymerization is carried out in a solvent where the polymer is soluble, precipitation can be used. Adding a non-solvent to the polymer solution causes the polymer to precipitate out, leaving impurities dissolved in the solvent mixture tandfonline.com. The precipitated polymer can then be collected by filtration and dried.
Ultrafiltration: Membrane ultrafiltration can be used to purify polymers by separating them from smaller molecules based on size worktribe.comrsc.org. This technique can be particularly useful in flow synthesis setups for continuous purification worktribe.comrsc.org.
The choice of purification technique depends on the specific synthesis method, the solvents used, and the nature of the impurities. Multiple purification steps may be necessary to achieve the desired level of purity.
Scalability Considerations for Research-Oriented Synthesis
Scaling up the synthesis of cross-linked poly(acrylic acid) from a laboratory scale to a larger research scale involves several considerations to maintain control over the process and ensure consistent product quality.
Heat Dissipation: Free-radical polymerization of acrylic acid is an exothermic reaction worktribe.com. On a larger scale, efficiently dissipating the heat generated is crucial to prevent runaway reactions, maintain a consistent temperature, and control the polymerization rate and polymer properties worktribe.com. This may require optimized reactor designs with efficient cooling systems.
Mixing: Adequate mixing is essential to ensure uniform distribution of monomers, initiators, and cross-linkers throughout the reaction mixture worktribe.com. Poor mixing can lead to localized variations in concentration, affecting polymerization kinetics, molecular weight distribution, and crosslink density. Scaled-up reactors require robust mixing systems to handle potentially viscous polymerization mixtures, especially as the polymer network forms.
Purity Control: Maintaining purity on a larger scale can be more challenging. Ensuring the purity of raw materials and preventing contamination during the synthesis and purification steps are critical for obtaining a high-quality final product.
Process Control: Precise control over reaction parameters such as temperature, pressure (if applicable), flow rates (in continuous processes), and reactant addition rates is vital for reproducible synthesis at a larger scale rsc.orgworktribe.com. Automated control systems can be employed to monitor and adjust these parameters.
Downstream Processing: The purification and drying steps also need to be scalable. Techniques like large-scale filtration, centrifugation, and drying methods (e.g., tray drying, spray drying) must be implemented efficiently to handle larger product quantities.
Solvent Handling and Recovery: If organic solvents are used, scaling up requires efficient solvent handling, recovery, and recycling processes for economic and environmental reasons doi.org. The move towards more environmentally friendly solvents or solvent-free processes is also a consideration for scalability doi.org.
While conventional free-radical polymerization is used for large-scale production of poly(acrylic acid), advanced techniques like controlled radical polymerization methods are being explored for better control over polymer architecture, which could have implications for future scalable synthesis of specialized Carbomer grades figshare.comacs.org. Continuous flow reactors offer advantages for scalability by providing better control over reaction parameters and enabling continuous production rsc.orgworktribe.com.
Advanced Structural and Morphological Elucidation of Carbomer 951
Spectroscopic Characterization of Polymeric Networks
Spectroscopic techniques are invaluable for probing the chemical structure and interactions within the Carbomer 951 polymeric network.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Motifs
Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to characterize the structural motifs of carbomer polymers. ¹H NMR has been used to investigate carbomer gels, revealing information about water distribution and structural damage to the carbomer backbone under different mixing conditions. researchgate.net For instance, ¹H NMR evidence suggested structural damage to the carbomer backbone induced by high shear mixing, which was correlated with a decrease in apparent viscosity. researchgate.net Solid-state NMR has also demonstrated its utility for investigating nanoconfined systems, providing molecular-level information on dynamics and intermolecular interactions, including those with water and pore walls. researchgate.net
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Hydrogen Bonding
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for analyzing the functional groups present in this compound and understanding hydrogen bonding interactions within the polymer network. FTIR measures the absorption of infrared radiation by a sample, producing a spectrum that reflects its molecular composition and acts as a unique chemical fingerprint. azooptics.com Peaks in the spectrum correspond to specific molecular vibrations. azooptics.com
FTIR analysis of carbomer dispersions and gels can reveal the presence of characteristic functional groups, such as carboxyl groups (C=O and C-O stretches) from the acrylic acid monomers. The position and intensity of these bands are sensitive to the ionization state of the carboxyl groups and their involvement in hydrogen bonding. azooptics.comnih.gov For example, analysis of aqueous gel formulations indicates a significant presence of ionized carboxyl groups at higher pH. nih.gov Drying of aqueous gels can cause a shift in the carbonyl stretch band, suggesting changes in polymer-neutralizer interactions and hydrogen bond characteristics. nih.gov Anhydrous gels may exhibit different carbonyl stretch bands related to hydrogen-bonded and free carbonyl groups. nih.gov Broad peaks in the FTIR spectrum, particularly between 3650 and 3250 cm⁻¹, are typically associated with hydrogen bonding involving hydroxyl (-OH) and amine (-NH) groups. azooptics.com FTIR spectroscopy is essential to obtain information about hydrogen bonds and can help establish relationships between the spectrum of hydroxyl groups and polymer structure. bilpubgroup.comijpsr.com
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy complements FTIR by providing information about molecular vibrations based on inelastic scattering of light. nih.govsemanticscholar.org It is a non-destructive technique that offers a unique biomolecular spectral fingerprint of target molecules. nih.govmdpi.com While FTIR is sensitive to changes in dipole moment, Raman spectroscopy is based on changes in polarizability, making it particularly useful for analyzing nonpolar or weakly polar bonds and aromatic rings. nih.gov
Raman spectroscopy can be used to obtain vibrational fingerprints of the this compound structure. These fingerprints arise from the characteristic vibrational modes of the polymer chains, including C-C stretching, C-H bending, and C=O stretching vibrations. mdpi.com The Raman spectrum, often divided into regions like the fingerprint region (500–2000 cm⁻¹), provides specific bands that can be used for structural identification. mdpi.commdpi.com Changes in these bands can indicate alterations in the polymer's conformation or interactions within its environment.
Chromatographic Analysis for Molecular Weight Distribution (e.g., Gel Permeation Chromatography/Size Exclusion Chromatography)
Chromatographic techniques, such as Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), are crucial for determining the molecular weight distribution of polymers like this compound. chromatographyonline.comlcms.czwarwick.ac.uk GPC/SEC separates polymers based on their hydrodynamic volume in solution, which is related to their molecular weight. chromatographyonline.comwaters.com
Determining the molecular weight distribution is important because it significantly influences the physical characteristics and performance of the polymer. lcms.czwarwick.ac.uk A molecular weight distribution that deviates from the required range can suggest that the polymer will not behave as expected in its intended application. lcms.czwarwick.ac.uk GPC/SEC requires detectors that measure the concentration of the eluted polymer in each fraction. chromatographyonline.com Common detectors include refractive index (RI) detectors, which are sensitive to the concentration of the polymer, and UV-Vis detectors, which can be used if the polymer contains chromophores that absorb UV-Vis light. chromatographyonline.comlcms.cz Calibration of the GPC/SEC system using polymer standards with known molecular weights is necessary to relate the elution volume to the molecular weight. waters.com
Microscopic Techniques for Polymeric Architecture and Particle Morphology
Microscopic techniques provide visual information about the physical form of this compound, including its polymeric architecture and particle morphology.
Scanning Electron Microscopy (SEM) for Surface and Particle Analysis
Scanning Electron Microscopy (SEM) is a high-resolution imaging technique used to examine the surface topography and particle morphology of materials. nanoscience.comrafaldb.com SEM works by scanning a focused electron beam across the sample surface and detecting secondary or backscattered electrons to create an image. nanoscience.com This technique offers detailed information about the size, shape, and surface features of individual particles, surpassing the resolution of optical microscopy. nanoscience.com
SEM can be applied to study the particle morphology of this compound powder, revealing the shape and size distribution of the primary and secondary particles. An SEM image can show that a larger secondary particle comprises several smaller primary particles. researchgate.net SEM can also be used to investigate the polymeric architecture formed when this compound is dispersed and hydrated, providing insights into the gel network structure. core.ac.uk Furthermore, with integrated energy-dispersive X-ray spectroscopy (EDS), SEM can also provide information on the elemental composition of the particles. nanoscience.com
Transmission Electron Microscopy (TEM) for Internal Structure
Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the internal structure and morphology of materials at a very high resolution. While specific TEM images of this compound were not extensively detailed in the search results, studies on related poly(acrylic acid) (PAA) based systems and hydrogels provide insights into the potential structures that could be observed. TEM can reveal the network structure formed by the cross-linked polymer chains. For instance, TEM has been used to examine the morphology of PAA-based nanoparticles and hydrogel capsules, showing spherical shapes and core-shell structures depending on the preparation method and composition. encyclopedia.pubresearchgate.net The internal structure of this compound in its swollen state (gel) would likely show a porous network formed by the cross-linked poly(acrylic acid) chains, capable of entrapping large amounts of water. wikipedia.org The density and uniformity of this network would be influenced by the degree of cross-linking specific to this compound.
Thermal Analysis of Polymeric Transitions
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for understanding the thermal behavior of polymers, including transitions like glass transition and evaluating thermal stability. researchgate.net
Differential Scanning Calorimetry (DSC) for Glass Transition and Melting Behavior
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. This technique is used to identify thermal transitions such as glass transition (Tg), crystallization, and melting (Tm). researchgate.nethu-berlin.deuvebtech.com The glass transition is a reversible transition in amorphous materials from a hard and relatively brittle state into a viscous or rubbery state as the temperature is increased. hu-berlin.de It is characterized by a change in heat capacity. hu-berlin.de Melting, on the other hand, is a first-order transition involving the absorption of latent heat and occurs in crystalline materials at a defined temperature. hu-berlin.deuomustansiriyah.edu.iq
For poly(acrylic acid) (PAA), the glass transition temperature (Tg) is a significant thermal event. Studies have reported Tg values for PAA typically above 100°C, with some sources indicating values around 106°C or above 110°C. researchgate.netchemicalbook.com The Tg of PAA can be influenced by factors such as molecular weight, water content, and the presence of plasticizers or fillers. researchgate.netaip.orgnih.gov For instance, the Tg of PAA/alumina (B75360) composites was observed to increase with increasing alumina content. aip.org Water acts as a plasticizer for carbomers, causing the Tg to decrease significantly with increasing hydration. nih.govacs.org Carbomer compacts stored at high relative humidity have shown Tg values below 0°C. nih.gov
Thermogravimetric Analysis (TGA) for Thermal Stability (excluding decomposition temperatures for safety)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time under a controlled atmosphere. csuohio.eduwku.edu TGA is used to evaluate the thermal stability of a material by monitoring weight loss due to processes such as evaporation of moisture, degradation, or decomposition. netzsch.com The thermal stability of a material can be defined as the temperature at which it begins to decompose. netzsch.com
Studies on poly(acrylic acid) (PAA) and Carbomers using TGA show characteristic weight loss profiles. The initial weight loss observed at lower temperatures (typically below 100-150°C) is usually attributed to the evaporation of absorbed water or moisture. mdpi.comresearchgate.netscirp.org For pure Carbopol, a weight loss of around 7.56% at 100°C has been reported, attributed to water loss. scirp.org
As the temperature increases, further weight loss steps are observed, corresponding to the thermal degradation of the polymer chains. These degradation processes can involve the release of water through intermolecular or intramolecular dehydration, forming anhydride (B1165640) rings, and decarboxylation (release of CO2). mdpi.comlubrizol.com For PAA, decomposition steps have been observed in various temperature ranges, such as 200-300°C and 300-500°C, depending on the atmosphere and specific polymer structure. mdpi.com
While specific TGA data for this compound were not detailed, studies on other Carbomer grades and PAA provide a general understanding of its expected thermal stability profile. Carbopol-TiO2 nanocomposites, for instance, showed improved thermal stability compared to pure Carbopol, remaining stable up to 200°C with less than 3.8% weight loss at this temperature. scirp.org Pure Carbopol showed approximately 10% degradation at 100°C. scirp.org The thermal degradation of polyacrylates can occur via a free radical mechanism and can be influenced by factors such as the presence of metal salts. gla.ac.uk
TGA analysis of this compound would show an initial weight loss due to moisture evaporation, followed by subsequent weight loss steps at higher temperatures corresponding to the degradation of the polymer backbone and cross-links. The exact temperatures and percentage weight losses would be specific to this compound and the experimental conditions (heating rate, atmosphere).
Rheological and Viscoelastic Properties of Carbomer 951 Dispersions and Gels
Theoretical Framework of Polymer Rheology in Carbomer Systems
Carbomer polymers, including Carbomer 951, are high molecular weight, cross-linked polyacrylic acid polymers. phexcom.comrjptonline.org In their dry powder form, they consist of tightly coiled macromolecules. neliti.com When dispersed in water, the acidic carboxyl groups (-COOH) on the polymer backbone can partially dissociate, leading to a flexible coil structure. nordicrheologysociety.org The rheological behavior of Carbomer systems is largely determined by the interactions between these polymer chains and the solvent, as well as the structure of the formed network. mdpi.com
The molecular weight between crosslinks (Mc) is a key parameter influencing the rheological properties, with lower Mc values generally corresponding to higher viscosity and rigidity in Carbomer resins. phexcom.comlubrizol.com The actual molecular weight of a crosslinked Carbomer polymer particle can be in the billions due to the interlinkage of many polymer chains. lubrizol.com
Upon neutralization with an alkaline compound, the carboxyl groups ionize, resulting in a high density of negative charges along the polymer chains. nordicrheologysociety.org The electrostatic repulsion between these anionic groups causes the coiled polymer chains to uncoil and expand significantly, increasing their hydrodynamic volume. nordicrheologysociety.orgcarbomer.com This expansion and the subsequent interaction and "jamming" of the swollen microgel particles lead to the formation of a highly viscous, gel-like structure. ub.eduucl.ac.ukcore.ac.uk
In non-aqueous systems, such as those utilizing propylene (B89431) glycol, polyethylene (B3416737) glycol, glycerin, or alcohols, the thickening mechanism primarily involves hydrogen bonding between the acrylic acid groups and the hydroxyl groups of the solvent. lubrizol.com This interaction is facilitated by heat and agitation. lubrizol.com Unlike aqueous systems, neutralization is not required to achieve thickening and suspending properties in anhydrous systems. lubrizol.com
Shear-Thinning (Pseudoplastic) Behavior and Yield Stress Analysis
This compound dispersions and gels typically exhibit shear-thinning (pseudoplastic) behavior, meaning their apparent viscosity decreases with increasing shear rate. nordicrheologysociety.orgub.eduontosight.airesearchgate.netjocpr.comnih.govlubrizol.comtechnologynetworks.com This is a desirable property in many applications, allowing products to be easily spread or dispensed under shear (e.g., rubbing a cream) and then recover their high viscosity when the shear is removed, providing stability and preventing settling of dispersed particles. lubrizol.com
The shear-thinning behavior is attributed to the alignment of the expanded polymer chains or swollen microgel particles in the direction of flow under increasing shear stress. jocpr.comtechnologynetworks.com This alignment reduces the resistance to flow, leading to a decrease in viscosity.
Many Carbomer gels also exhibit a yield stress, which is the minimum amount of shear stress required to initiate flow. nordicrheologysociety.orgub.eduresearchgate.netjocpr.comnih.govlubrizol.comtechnologynetworks.comresearchgate.net Below the yield stress, the material behaves like a solid, maintaining its structure and suspending ability. ub.edulubrizol.comtechnologynetworks.com Once the applied stress exceeds the yield stress, the gel network breaks down, and the material begins to flow like a viscous liquid. ub.eduucl.ac.uk The presence of a yield stress is crucial for the stable suspension of particles in formulations. lubrizol.com
Studies have shown that at low Carbomer concentrations (e.g., below 0.45 wt% for one type of Carbomer), the dispersion may behave as a Newtonian fluid with zero yield stress. nordicrheologysociety.orgresearchgate.net However, at or above a certain concentration, shear-thinning behavior and a non-zero yield stress are observed. nordicrheologysociety.orgresearchgate.net The Herschel-Bulkley model is often used to describe the flow behavior of yield stress shear-thinning fluids like Carbomer gels. ub.eduresearchgate.netpan.pl
Interactive Table 1: Shear-Thinning Behavior and Yield Stress at Different Carbomer Concentrations (Illustrative Data based on findings)
| Carbomer Concentration (wt%) | Flow Behavior | Yield Stress (Pa) (Illustrative) |
| < 0.45 | Newtonian | ~0 |
| ≥ 0.45 | Shear-Thinning | > 0 |
Note: Specific values are illustrative and depend on the Carbomer grade and formulation.
Viscoelastic Moduli (Storage Modulus G' and Loss Modulus G'') and Relaxation Dynamics
Viscoelasticity describes materials that exhibit both viscous and elastic characteristics when undergoing deformation. Carbomer gels are viscoelastic materials. ub.eduresearchgate.net Oscillatory rheology is a common technique used to characterize the viscoelastic properties by measuring the storage modulus (G') and the loss modulus (G'') as a function of frequency or stress. ub.eduresearchgate.netresearchgate.nettainstruments.comethz.ch
The storage modulus (G') represents the elastic component of the material, indicating the energy stored and recovered per cycle of deformation. tainstruments.com It is related to the solid-like behavior and the integrity of the gel network. ub.edutainstruments.com The loss modulus (G'') represents the viscous component, indicating the energy dissipated as heat per cycle of deformation. tainstruments.com It is related to the liquid-like behavior and the irreversible flow of the material. tainstruments.com
For a gel, the storage modulus (G') is typically higher than the loss modulus (G'') in the linear viscoelastic region (at low stresses or strains), indicating that the elastic behavior is dominant. ub.eduresearchgate.nettainstruments.com This suggests the presence of a solid-like structure or network. The point where G' and G'' cross over in an amplitude or frequency sweep can indicate the transition from a gel-like (solid-like) state to a liquid-like state. ub.eduresearchgate.netmdpi.com
The frequency dependence of G' and G'' can provide insights into the relaxation dynamics of the polymer network. ethz.chscispace.com Relaxation dynamics refer to the time-dependent rearrangement of the polymer chains or network structure in response to applied stress or strain. ethz.chnih.gov In viscoelastic networks and gels, the stress following a step strain will decay over time, and the stress relaxation modulus G(t) describes this decay. ethz.ch The time scale of this decay is related to the relaxation time of the material. ethz.chscispace.com
Influence of pH and Ionic Strength on Rheological Profile and Network Formation
The pH and ionic strength of the dispersion medium have a profound influence on the rheological properties and network formation of this compound. neliti.comcarbomer.comcore.ac.ukresearchgate.netnih.govresearchgate.netuea.ac.uk
As a polyacrylic acid polymer, Carbomer contains numerous carboxyl groups that are sensitive to pH. phexcom.comrjptonline.orgneliti.com At low pH (acidic conditions), the carboxyl groups are largely unionized, and the polymer chains are in a more coiled state, resulting in low viscosity dispersions. phexcom.comneliti.comcarbomer.com
Upon increasing the pH, especially above the pKa of the carboxyl groups (around 6.0-6.5), the groups ionize, becoming negatively charged carboxylate ions. rjptonline.orgcarbomer.com The electrostatic repulsion between these negative charges causes the polymer chains to uncoil and expand significantly, leading to a dramatic increase in viscosity and the formation of a gel network. rjptonline.orgnordicrheologysociety.orgcarbomer.com The optimal pH range for achieving high viscosity and a stable gel structure with Carbomer is typically between pH 5 and 8, or more specifically pH 6-11 depending on the specific grade and formulation. phexcom.comneliti.comnordicrheologysociety.orgcarbomer.com Maximum yield stress and elastic modulus are often observed at intermediate pH values, typically between 6 and 7. core.ac.ukpan.pl
However, at very high pH values (greater than 12) or in the presence of high concentrations of electrolytes (ionic strength), the viscosity can be considerably reduced. phexcom.com High ionic strength can shield the negative charges on the polymer backbone, reducing electrostatic repulsion and causing the polymer chains to coil back up, weakening the gel network. phexcom.comuea.ac.uk This phenomenon is known as charge screening. uea.ac.uk
Interactive Table 2: Influence of pH on Carbomer Gel Viscosity (Illustrative Data based on findings)
| pH Range | Carboxyl Group Ionization | Polymer Conformation | Viscosity | Network Formation |
| Low (< ~4) | Low | Coiled | Low | Minimal |
| Increasing pH | Increasing | Expanding | Increasing | Forming |
| Optimal (5-8) | High | Expanded | High | Strong Gel |
| High (> ~12) | High | Coiled (due to ions) | Reduced | Weakened |
Note: Specific pH ranges and viscosity levels are illustrative and depend on the Carbomer grade and concentration.
Modeling of Flow Behavior and Gelation Mechanisms
Modeling the flow behavior and gelation mechanisms of Carbomer dispersions and gels is essential for predicting their performance and optimizing formulations. Various rheological models are used to describe the flow curves (shear stress vs. shear rate) of Carbomer systems, including the Herschel-Bulkley model, which accounts for both yield stress and shear-thinning behavior. ub.edutechnologynetworks.comresearchgate.netpan.pl
Gelation in Carbomer systems dispersed in water is primarily driven by the uncoiling and swelling of the polymer chains upon neutralization, leading to the formation of a three-dimensional network through the physical entanglement and jamming of swollen microgel particles. ub.eduucl.ac.ukcore.ac.uk This process can be influenced by factors such as polymer concentration, pH, temperature, and shear history. mdpi.comucl.ac.uk
In non-aqueous systems, the gelation mechanism involves hydrogen bonding between the polymer and the solvent. lubrizol.com
Theoretical models, such as the Flory-Stockmayer theory and percolation theory, provide frameworks for understanding the sol-gel transition, describing gelation as the formation of an infinite network from smaller subunits. researchgate.net While these theories provide a basis, the specific behavior of Carbomer microgels, with their unique swelling and interaction characteristics, requires specific modeling approaches.
Effects of Neutralization Agents on Viscosity Development
Neutralization is a critical step in developing the desired viscosity in aqueous Carbomer dispersions. carbomer.comresearchgate.nettainstruments.comresearchgate.netsfu.ca Various alkaline agents can be used to neutralize the acidic carboxyl groups of Carbomer, leading to ionization and subsequent chain expansion and viscosity increase. phexcom.comnordicrheologysociety.org
Commonly used neutralizing agents include inorganic bases such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and ammonium (B1175870) hydroxide (NH4OH), as well as organic amines like triethanolamine (B1662121) (TEA), aminomethyl propanol (B110389) (AMP), and aminomethyl propane (B168953) diol (AMPD). phexcom.comnordicrheologysociety.org The choice of neutralizing agent can influence the final properties of the gel, including clarity and stability. For instance, triethanolamine is often used to obtain clear and translucent gels.
The amount of base required to neutralize Carbomer to a specific pH and achieve optimal viscosity is relatively small (e.g., approximately 0.01 equivalent of base per gram of Carbomer to reach pH 7). nordicrheologysociety.org It is generally recommended to add strong bases in diluted form to avoid localized high concentrations that could lead to inconsistencies. nordicrheologysociety.org
The process of neutralization leads to the stretching of molecular chains due to the repulsion of ionized carboxyl groups, increasing the polymer's volume and enhancing viscosity. carbomer.com The effectiveness of neutralization in viscosity development is directly linked to the resulting pH, with optimal viscosity typically achieved in the pH range where the carboxyl groups are significantly ionized and electrostatic repulsion is maximized. carbomer.compan.plresearchgate.net
Interaction Mechanisms of Carbomer 951 with Solvents and Other Polymeric Systems
Swelling Dynamics and Water Uptake Mechanisms
The capacity of Carbomer 951 to absorb and retain significant amounts of water is central to its application as a gelling agent and thickener. This process, known as swelling, is not merely physical absorption but a complex interplay of chemical and physical factors. The primary mechanism involves the hydration of the numerous hydrophilic carboxyl groups along the polymer backbone. researchgate.net
When this compound is dispersed in water, the solvent molecules begin to solvate the carboxylic acid moieties. However, the most significant increase in volume and viscosity occurs upon neutralization of these acidic groups with a suitable base. researchgate.net This neutralization, typically to a pH above the polymer's pKa, leads to the ionization of the carboxylic acid groups (-COOH) into carboxylate anions (-COO⁻). researchgate.net The resulting electrostatic repulsion between these negatively charged groups along the polymer chain forces the coiled polymer to uncoil and expand. researchgate.net This conformational change creates a larger volume for water to occupy, leading to substantial swelling and the formation of a hydrogel network. researchgate.netresearchgate.net
The degree and rate of swelling are influenced by several factors:
pH of the Medium: As the pH increases, particularly in the neutral range, the extent of ionization of the carboxylic groups rises, leading to greater electrostatic repulsion and, consequently, enhanced water uptake and swelling. researchgate.net
Cross-linking Density: this compound is a cross-linked polymer. These cross-links prevent the complete dissolution of the polymer chains, providing mechanical stability to the swollen gel. The density of these cross-links dictates the maximum swelling capacity; a lower cross-linking density generally allows for greater swelling as the polymer chains have more freedom to expand.
The dynamics of water uptake begin with the rapid hydration of the outer layers of the polymer particles, followed by a slower diffusion of water into the core of the polymer matrix as the chains relax and expand.
Table 1: Factors Influencing Carbomer Swelling
| Factor | Mechanism of Action | Effect on Swelling |
| pH | Ionization of carboxylic acid groups to carboxylates. | Increased pH (towards neutral) causes increased electrostatic repulsion, leading to significant swelling. |
| Cross-linking | Covalent bonds between polymer chains. | Prevents dissolution; higher density limits the extent of chain expansion and reduces maximum swelling capacity. |
| Ionic Strength | Cations from salts shield the negative charges on carboxylate groups. | Reduces electrostatic repulsion, causing the polymer network to contract and decreasing swelling. |
Polymer-Solvent Interactions: Theoretical Models (e.g., Hydrogen Bonding)
The interaction between this compound and solvents, particularly water, is primarily governed by the formation of hydrogen bonds. The carboxylic acid groups (-COOH) on the this compound backbone are potent hydrogen bond donors (via the hydroxyl hydrogen) and acceptors (via the carbonyl oxygen). japsonline.comiajps.com
In an aqueous environment, water molecules can form hydrogen bonds with the Carbomer polymer in several ways:
The hydrogen of a water molecule can bond with the carbonyl oxygen of the carboxylic acid group.
The oxygen of a water molecule can bond with the hydroxyl hydrogen of the carboxylic acid group.
These polymer-solvent hydrogen bonds are energetically favorable and are a key driving force for the initial hydration and wetting of the polymer. nih.gov The extensive network of hydrogen bonds between the polymer chains and the surrounding water molecules is crucial for the stability of the resulting hydrogel.
Theoretical models, such as the Flory-Huggins theory, can be used to describe the thermodynamics of polymer-solvent mixing. The interaction parameter (χ) in this model quantifies the energy of interaction between the polymer segments and the solvent molecules. For this compound in water, the strong hydrogen bonding contributes to a favorable interaction, promoting mixing and swelling.
The presence of numerous carboxylic groups in the Carbomer structure creates a macromolecular conformation that enhances the accessibility of these hydrogen bond-forming sites. japsonline.com This high density of functional groups capable of hydrogen bonding is a defining feature of this compound's interaction with polar solvents.
Interactions with Polyelectrolytes and Surfactants
This compound, as an anionic polyelectrolyte, exhibits complex interactions with both surfactants and other polyelectrolytes. These interactions can significantly alter the rheological properties and stability of formulations.
Interactions with Surfactants:
The nature of the interaction depends heavily on the type of surfactant (anionic, cationic, or non-ionic).
Anionic Surfactants: When anionic surfactants like sodium dodecyl sulfate (B86663) (SDS) are introduced to a this compound gel under mildly acidic conditions, the interaction is relatively weak. Due to electrostatic repulsion between the negatively charged Carbomer and the anionic surfactant headgroups, the sorption of the surfactant into the polymer network is low. rutgers.edu This can lead to a more stable gel structure compared to interactions with other surfactant types. rutgers.edu
Cationic Surfactants: Strong electrostatic attraction occurs between the anionic Carbomer and cationic surfactants. This can lead to the formation of an insoluble polyelectrolyte-surfactant complex, causing the gel to collapse and precipitate.
Non-ionic Surfactants: Non-ionic surfactants, such as those with polyoxyethylene chains, can interact with this compound primarily through hydrogen bonding between the ether oxygens of the surfactant and the carboxylic acid groups of the polymer. taylorfrancis.com At concentrations above a critical aggregation concentration (CAC), which is typically lower than the critical micelle concentration (CMC), surfactant molecules can form micelle-like aggregates along the polymer chain. researchgate.netnih.gov This interaction can disrupt the interpolymer connections within the gel network, leading to a decrease in viscosity and elasticity. researchgate.netrutgers.edu In some cases, the formation of water pockets filled with surfactant micelles can destabilize the gel structure. rutgers.edu
Table 2: Summary of Carbomer-Surfactant Interactions
| Surfactant Type | Primary Interaction Force | Resulting Effect on Gel Structure |
| Anionic | Electrostatic Repulsion | Low sorption, relatively stable gel. rutgers.edu |
| Cationic | Electrostatic Attraction | Complex formation, precipitation, gel collapse. |
| Non-ionic | Hydrogen Bonding, Hydrophobic Interactions | Association at CAC, potential decrease in viscosity and stability. researchgate.netrutgers.edunih.gov |
Complex Coacervation and Polyelectrolyte Complex Formation
Complex coacervation is a phenomenon of liquid-liquid phase separation that occurs when solutions of oppositely charged polyelectrolytes are mixed. nih.govresearchgate.net This process results in the formation of two distinct liquid phases: a dense, polymer-rich phase known as the coacervate, and a dilute, polymer-poor supernatant phase. researchgate.netuchicago.edu
As an anionic polyelectrolyte, this compound can engage in complex coacervation with cationic polymers (e.g., chitosan, cationic celluloses) or multivalent cations. The primary driving force for this association is the electrostatic attraction between the negatively charged carboxylate groups of this compound and the positive charges on the opposing species. mdpi.com This electrostatic interaction leads to the release of counter-ions into the bulk solution, which provides a significant entropic gain that drives the phase separation process. nih.gov
The formation and properties of these polyelectrolyte complexes (PECs) are influenced by factors such as:
The charge density of the interacting polymers.
The molecular weight of the polymers.
The mixing ratio.
The pH and ionic strength of the solution. nih.gov
For instance, the interaction of polyacrylates (the backbone of Carbomer) with calcium ions (Ca²⁺) can lead to the formation of complex coacervates, where the divalent cations act as ionic cross-linkers between the polymer chains. mdpi.com These complexes are fundamental to creating specific material properties and are utilized in areas like encapsulation and controlled release.
Molecular Adhesion Mechanisms (e.g., Mucoadhesion, Bioadhesion from a mechanistic perspective)
This compound is well-known for its excellent mucoadhesive and bioadhesive properties, which refer to its ability to adhere to mucosal surfaces or biological tissues, respectively. rutgers.edunih.gov This adhesion is not explained by a single mechanism but rather by a combination of several theoretical models that operate at different stages of the adhesive process.
Wetting and Swelling Stage: The initial step requires the polymer to spread over and wet the mucosal surface. iajps.com The hydrophilic nature of this compound allows it to absorb water from the mucus layer, leading to swelling and intimate contact with the tissue. nih.gov
Consolidation Stage (Molecular Interactions): Following initial contact, several types of intermolecular forces establish and strengthen the adhesive bond.
Adsorption Theory: This theory posits that adhesion is due to the formation of secondary bonds, such as van der Waals forces and, most importantly, hydrogen bonds. japsonline.comiajps.com The abundant carboxylic acid groups in this compound act as hydrogen bond donors, forming strong adhesive connections with the glycoproteins present in the mucus layer. japsonline.com
Electronic Theory: This theory suggests that electron transfer can occur between the polymer and the mucin glycoproteins due to differences in their electronic structures, resulting in the formation of an electrical double layer at the interface that contributes to adhesion. researchgate.netnih.gov
Diffusion Theory: This mechanism involves the interpenetration and entanglement of the flexible this compound polymer chains with the mucin polymer chains. japsonline.comnih.gov This "inter-diffusion" creates a semi-permanent adhesive bond. The flexibility and high molecular weight of the polymer chains are crucial for effective entanglement. researchgate.netnih.gov
Table 3: Theories of Carbomer Mucoadhesion
| Theory | Mechanistic Description | Key Polymer Feature for this compound |
| Adsorption | Formation of secondary forces (van der Waals, hydrogen bonds) at the interface. iajps.com | High density of carboxylic acid groups for hydrogen bonding. japsonline.com |
| Diffusion | Interpenetration and entanglement of polymer chains with mucin chains. nih.gov | High molecular weight, chain flexibility. researchgate.net |
| Wetting | Spreading of the polymer over the mucosal surface for intimate contact. iajps.com | Hydrophilic nature. |
| Electronic | Electron transfer at the interface creates an attractive electrical double layer. nih.gov | Difference in electronic structure compared to mucin. |
Applications in Advanced Material Science and Controlled Release Research Mechanistic Focus
Controlled Release Mechanisms in Polymeric Matrices: Diffusion, Erosion, and Swelling-Controlled Systems
The primary mechanism by which Carbomer 951 modulates the release of active pharmaceutical ingredients (APIs) is through swelling and diffusion. When a matrix containing this compound comes into contact with an aqueous medium, the polymer hydrates and swells, forming a viscous gel layer. This hydrogel is composed of discrete microgels rather than entangled polymer chains, a structure that is central to its release-controlling properties.
Swelling-Controlled Release: The rate of drug release is significantly influenced by the hydration and swelling speed of the polymer hydrogel. nbinno.com Upon hydration, the crosslinked polymer network expands. This swelling action creates a diffusional barrier that the encapsulated drug must traverse to be released. The extent and rate of swelling are dictated by the polymer's molecular structure, including its crosslink density. nbinno.com In systems based on this compound, as the polymer swells, the mesh size of the polymer network increases, which in turn facilitates the diffusion of the drug out of the matrix.
Erosion: Unlike linear, water-soluble polymers such as hydroxypropyl methylcellulose (B11928114) (HPMC), this compound is not water-soluble due to its crosslinked nature. nbinno.com Therefore, erosion, in the sense of the polymer dissolving and sloughing off layer by layer, is not the primary release mechanism. nbinno.com Instead, once the hydrogel is fully hydrated, osmotic pressure from within the matrix may cause pieces of the hydrogel to break off, but this is distinct from the surface erosion seen with linear polymers. nbinno.com
The interplay between these mechanisms allows for precise control over drug release profiles.
pH-Responsive and Stimuli-Responsive Systems Based on this compound
This compound is classified as a "smart" or environmentally responsive polymer, primarily due to its pronounced sensitivity to pH. nih.gov This property is intrinsic to its chemical structure, which is rich in carboxylic acid (-COOH) functional groups.
The pH-responsive behavior is governed by the ionization of these carboxylic acid groups. At low pH (acidic conditions), the carboxylic acid groups remain protonated and unionized. This leads to hydrogen bonding between the polymer chains, causing them to remain in a collapsed or coiled state, which limits swelling and subsequent drug release. nih.govbrieflands.com As the pH of the surrounding environment increases to alkaline levels, the carboxylic acid groups deprotonate, forming carboxylate ions (-COO⁻). nih.govresearchgate.net This process results in strong electrostatic repulsion between the negatively charged polymer chains, forcing the network to uncoil and expand significantly. researchgate.netresearchgate.net This pH-triggered swelling dramatically increases the hydrogel's water content and mesh size, facilitating a much higher rate of drug release. nih.gov
This characteristic makes this compound an ideal candidate for targeted drug delivery systems, particularly for release in the neutral to alkaline environment of the intestines rather than the acidic environment of the stomach. nih.gov Beyond pH, carbomer-based hydrogels can be designed to respond to other external stimuli like temperature, light, or electric fields, making them versatile platforms for a wide range of stimuli-responsive systems. nih.gov
| pH Condition | Carboxylic Group State | Dominant Force | Polymer Conformation | Swelling Behavior | Drug Release Rate | Reference |
|---|---|---|---|---|---|---|
| Low pH (e.g., 1.2) | Protonated (-COOH) | Hydrogen Bonding | Collapsed/Coiled | Low | Low | nih.govbrieflands.com |
| High pH (e.g., 7.4) | Deprotonated (-COO⁻) | Electrostatic Repulsion | Expanded/Uncoiled | High | High | nih.govresearchgate.netresearchgate.net |
Formulation Strategies for Enhanced Stability of Suspensions and Emulsions (mechanistic aspects)
This compound is highly effective as a stabilizing agent in multiphase systems like suspensions and emulsions. Its stabilizing action is primarily mechanistic, stemming from its ability to dramatically increase the viscosity and yield value of the continuous phase.
Mechanism of Stabilization:
Network Formation: When this compound is dispersed in water and neutralized with a suitable base (e.g., triethanolamine (B1662121), sodium hydroxide), its coiled molecules uncoil and swell due to electrostatic repulsion. ulprospector.comiajps.com This creates a three-dimensional, crosslinked hydrogel network throughout the aqueous phase. nbinno.com
Viscosity Enhancement and Yield Value: The formation of this network structure imparts a high viscosity to the system even at low polymer concentrations (<1%). ulprospector.com Crucially, it also creates a high "yield value," which is the minimum shear stress required to initiate flow. This property is key to stabilization; the internal gel structure is strong enough to resist the force of gravity on suspended solid particles or dispersed oil droplets, thus preventing them from settling or coalescing, respectively. ulprospector.com This allows for the creation of permanently stable suspensions.
Emulsion Stabilization: In oil-in-water (o/w) emulsions, the this compound network in the continuous aqueous phase physically entraps and immobilizes the oil droplets. nbinno.com This steric hindrance prevents the droplets from moving, colliding, and coalescing, which would otherwise lead to phase separation. nbinno.comazonano.com Certain grades of carbomers also possess some interfacial activity, forming protective gel layers around oil droplets, further enhancing stability. azonano.com This mechanism allows for the formulation of stable, emulsifier-free "crème gel" systems. ulprospector.com
The formulation strategy involves dispersing the carbomer powder into the system (either the oil or water phase) before neutralization. ulprospector.comhbdsbio.com Neutralization is the critical step that triggers the thickening and formation of the stabilizing gel network. hbdsbio.com
Scaffold Design and Fabrication Principles for Tissue Engineering Applications (material science)
In tissue engineering, a scaffold acts as a temporary, three-dimensional template that mimics the native extracellular matrix (ECM), providing structural support and guiding cell attachment, proliferation, and differentiation to form new tissue. nih.govausmt.ac.ir Carbomer-based hydrogels, including those made with this compound, are investigated for these applications due to their material properties that align with key scaffold design principles. nih.govnih.gov
Material Science Principles:
Biocompatibility: Scaffolds must not induce a harmful inflammatory response. nih.gov Synthetic polymers like Carbomer 940 (a closely related carbomer) have been selected for biomedical applications due to their low toxicity and minimal skin irritation. mdpi.com
Porosity and Interconnectivity: A porous and interconnected network is essential to facilitate cell migration, nutrient transport, and waste removal. nih.govmdpi.com Carbomer hydrogels inherently form a porous polymeric structure. mdpi.com The pore size can be influenced by polymer concentration and crosslinking density, which is a critical design parameter for ensuring cell viability and tissue integration. mdpi.com
Mechanical Properties: The mechanical strength and stiffness of a scaffold should ideally match that of the target tissue to provide adequate support without hindering new tissue formation. nih.govpvamu.edu The mechanical properties of hydrogels are tunable; for example, the Young's Modulus of a carbomer-containing hydrogel can be adjusted, making it potentially suitable for applications ranging from soft to stiffer tissues. researchgate.nettissueeng.net
Biodegradability: An ideal scaffold should degrade at a rate that matches the rate of new tissue formation, eventually being replaced entirely by the host tissue. nih.govmdpi.com Carbomer 940 has been described as a degradable hydrogel, which is a crucial property for a temporary scaffold. nih.govacs.org
Fabrication Principles: While this compound is not typically used in high-stress, hard-tissue applications, its properties make it suitable for soft tissue engineering scaffolds. Fabrication techniques for hydrogel-based scaffolds include:
Casting: A liquid precursor solution of the carbomer is poured into a mold of a desired shape and then crosslinked (gelled) to form the scaffold.
Particulate Leaching: A porogen (like salt particles) is mixed with the polymer solution before casting. After gelling, the porogen is leached out, leaving a highly porous structure. nih.gov
3D Printing/Bioprinting: Hydrogels are increasingly used as "bio-inks" in 3D printing. nih.govnih.govfrontiersin.org The rheological properties of carbomer gels, such as their shear-thinning behavior, are advantageous for extrusion-based printing, allowing the material to be deposited in precise, layer-by-layer patterns to create complex scaffold architectures. researchgate.net
| Property | Relevance to Tissue Engineering | This compound Characteristic | Reference |
|---|---|---|---|
| Biocompatibility | Prevents adverse host tissue reactions. | Generally low toxicity and non-irritating. | mdpi.com |
| Porosity | Allows nutrient/waste transport and cell infiltration. | Forms a porous network structure upon gelation. | mdpi.com |
| Tunable Mechanical Properties | Matches mechanical cues of the native tissue. | Stiffness can be modified by adjusting concentration and crosslinking. | researchgate.nettissueeng.net |
| High Water Content | Mimics the hydrated environment of the natural ECM. | Swells to absorb and retain large amounts of water. | biomedgrid.com |
| Biodegradability | Allows for replacement by new tissue over time. | Can be designed to degrade under physiological conditions. | nih.govacs.org |
Micro/Nanoparticle Formulation and Encapsulation Techniques (methodologies, not efficacy)
Microencapsulation is a process where tiny particles or droplets are surrounded by a coating to create small capsules. iipseries.org This technique is widely used to protect active ingredients and control their release. This compound plays a role in several of these methodologies, often as a stabilizer or a component of the final delivery system.
Solvent Evaporation/Extraction: This is a common method for creating polymer-based micro or nanoparticles. In a typical oil-in-water (o/w) single emulsion method, the drug and a wall-forming polymer (like PLGA) are dissolved in a volatile organic solvent. This "oil" phase is then emulsified in a continuous aqueous phase that contains a stabilizer. The volatile solvent then evaporates or is extracted, causing the polymer to precipitate and encapsulate the drug. Carbopol® 951 has been specifically identified as an emulsifier used in the aqueous continuous phase to stabilize the o/w emulsion during this process. kinampark.com Its role is to prevent the droplets from coalescing before the microparticles can solidify. kinampark.com
Complex Coacervation: This method involves the interaction of two oppositely charged polymers in a solution to form a polymer-rich phase (the coacervate) that can be deposited around a core material. nih.gov While this compound itself may not be the primary coacervate-forming polymer, hydrogels made from it are often used as the final vehicle to suspend the prepared microcapsules for topical application. nih.gov The carbomer gel provides the necessary viscosity to keep the microcapsules uniformly dispersed within the final product.
Spray Drying: In this technique, a liquid feed containing the core material and the coating material is atomized into a hot gas stream. The rapid evaporation of the solvent forms dry microparticles. Microcapsules produced by spray drying can subsequently be incorporated into a carbomer hydrogel. nih.gov This two-step process allows for the benefits of both the encapsulation (e.g., protection of the active) and the hydrogel vehicle (e.g., desirable rheology and sustained release).
Incorporation into Nanocarrier Systems: Carbomer hydrogels are frequently used as vehicles for nanocarriers like nanocrystals, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs). nih.gov After these nanoparticles are formulated using methods like high-pressure homogenization, they are dispersed into a pre-formed carbomer gel. nih.gov The gel network immobilizes the nanoparticles, ensuring their uniform distribution and providing a suitable matrix for controlled release upon application.
Degradation Pathways and Stability Assessment of Carbomer 951
Hydrolytic Degradation Mechanisms
Hydrolytic degradation involves the cleavage of polymer chains through reaction with water molecules fiveable.me. While Carbomer 951 is generally considered stable to hydrolysis lookchem.com, the presence of acidic or basic conditions can accelerate hydrolysis reactions fiveable.me. Extreme pH values can catalyze the cleavage of ester and amide bonds, although this compound is primarily a poly(acrylic acid) cross-linked with allyl ethers ontosight.aiatamanchemicals.com. The backbone of poly(acrylic acid) is known to undergo degradation, and this process can be influenced by pH researchgate.net. Specifically, degradation of poly(acrylic acid) in aqueous solutions at elevated temperatures has been shown to occur by chain scission and decarboxylation, with a higher rate observed at high pH levels researchgate.net.
Photodegradation and Oxidative Degradation Pathways
Exposure to light, particularly ultraviolet (UV) light, can induce photodegradation in Carbomer dispersions, resulting in a decrease in viscosity lookchem.comphexcom.comformulationbio.com. This photodegradation is often linked to oxidation phexcom.comformulationbio.com. Oxidative degradation of neutralized Carbomer gels can occur upon exposure to daylight, a process that may be catalyzed by trace metals researchgate.net. The presence of oxygen in heavily aerated aqueous mixtures undergoing shear can also generate trace amounts of hydrogen peroxide, which can contribute to degradation researchgate.net. The degradation of polyacrylates can involve the formation of anhydride-type structures and subsequent chain scission researchgate.net.
The stability of Carbomer to light can be improved by incorporating water-soluble UV absorbers, such as benzophenone-2 or benzophenone-4, often in combination with a chelating agent like edetic acid lookchem.comphexcom.comformulationbio.com. Using triethanolamine (B1662121) as a neutralizing base may also enhance UV stability phexcom.comformulationbio.com.
Thermal Stability and Degradation Kinetics
This compound exhibits notable thermal stability. It can be heated at temperatures below 104°C for up to 2 hours without significantly affecting its thickening efficiency lookchem.comformulationbio.com. However, exposure to excessive temperatures can lead to discoloration and reduced stability lookchem.comformulationbio.com. Complete decomposition of Carbomer occurs when heated at 260°C for 30 minutes lookchem.comformulationbio.com.
Studies on the thermal degradation of poly(acrylic acid), the primary component of Carbomer, indicate a complex multi-stage process. Thermal decomposition typically involves the evaporation of adsorbed water at lower temperatures (20–100°C), followed by the destruction of side groups leading to decarboxylation or anhydride (B1165640) formation (200–300°C), and finally main chain scission (above 300°C) researchgate.netresearchgate.netmdpi.com. The degradation kinetics can be influenced by the presence of metal ions researchgate.netgla.ac.uk. For instance, adding copper nitrate (B79036) to poly(acrylic acid) can dramatically decrease its thermal stability, with decomposition mechanisms including polymer chain scission catalyzed by copper ions researchgate.net.
Research on the thermal degradation kinetics of polymers often employs techniques like thermogravimetric analysis (TG) and differential thermal analysis (DTA) under controlled atmospheres gla.ac.ukmdpi.com. Isoconversional methods, such as Friedman, KAS, and Vyazovkin, are used to estimate the activation energy of the degradation process mdpi.comconicet.gov.ar.
Influence of Environmental Factors (e.g., pH, metal ions, light) on Polymer Integrity
Environmental factors play a significant role in the integrity and stability of this compound formulations. pH: The viscosity of neutralized aqueous Carbomer gels is highly dependent on pH, with optimal viscosity typically observed in the range of pH 6-11 phexcom.com. Viscosity is considerably reduced at pH values less than 3 or greater than 12 phexcom.com. This pH sensitivity is due to the ionization of the carboxylic acid groups on the poly(acrylic acid) backbone; at neutral to alkaline pH, these groups are ionized, leading to electrostatic repulsion and swelling of the polymer network, thus increasing viscosity researchgate.netatamanchemicals.com. Metal Ions: Trace levels of iron and other transition metals can catalytically degrade Carbomer dispersions lookchem.comphexcom.comformulationbio.com. These metal ions can promote oxidative degradation pathways researchgate.net. Chelating agents like EDTA can be used to complex with metal ions and mitigate their catalytic effect on degradation lookchem.comphexcom.comformulationbio.com. Light: As discussed in Section 7.2, light exposure, particularly UV light, leads to oxidative degradation and a decrease in viscosity lookchem.comphexcom.comformulationbio.com. Electrolytes: High levels of electrolytes can reduce the viscosity of Carbomer dispersions lookchem.comphexcom.comformulationbio.com. This is because the ions from the electrolytes can shield the negative charges on the polymer backbone, reducing electrostatic repulsion and causing the polymer coil to contract.
Analytical Techniques for Degradation Product Identification (e.g., Mass Spectrometry, Chromatography)
Identifying degradation products is crucial for understanding degradation pathways and assessing the stability of this compound in formulations. Various analytical techniques, particularly hyphenated methods combining chromatography and mass spectrometry, are employed for this purpose mdpi.comresearchgate.net.
Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are used to separate the complex mixtures of degradation products from the intact polymer and other formulation components mdpi.comnih.govplos.org. Size exclusion chromatography (SEC) can be used to analyze changes in polymer chain size due to degradation researchgate.net. Mass Spectrometry (MS): Mass spectrometry is a powerful tool for identifying and characterizing degradation products based on their mass-to-charge ratio and fragmentation patterns gla.ac.ukmdpi.comresearchgate.netnih.govplos.orgresearchgate.netnih.govnih.gov. Techniques such as LC-MS, UHPLC-QTOF-MS, and GC-MS are commonly used gla.ac.ukmdpi.complos.org. These methods provide detailed structural information about the degradation products, even at trace levels mdpi.comresearchgate.net. For example, LC-MS/MS has been used to develop degradation pathways and identify unknown impurities researchgate.net.
The combination of chromatographic separation with mass spectrometric detection allows for the sensitive detection and structural elucidation of degradation products, providing valuable insights into the degradation mechanisms of this compound.
Computational Modeling and Simulation Approaches for Carbomer 951
Molecular Dynamics Simulations of Polymer Chains and Networks
Molecular dynamics (MD) simulations are used to study the behavior of polymer chains and networks at the atomic or molecular level. This technique involves simulating the movement of atoms and molecules over time, based on defined force fields that describe the interactions between them. For Carbomer 951, MD simulations can provide insights into the conformational changes of polymer chains, the formation and stability of the cross-linked network, and the interactions between polymer segments and solvent molecules.
MD simulations have been utilized to understand drug release behaviors from hydrogels, including those based on carbomer polymers. By simulating the system containing the polymer, solvent, and drug molecules, researchers can analyze the dynamics of drug diffusion within the polymer matrix and the influence of polymer-drug interactions on the release profile. mdpi.comnih.gov For example, MD simulations have been employed to study the interactions between licorice flavonoids and Carbomer 940, a related carbomer polymer, to understand their release mechanisms from hydrogels. nih.govresearchgate.net Such simulations can help quantify the strength of intermolecular interactions, such as van der Waals forces, which can impact drug release. mdpi.com
Finite Element Analysis for Mechanical Behavior Prediction
Finite Element Analysis (FEA) is a numerical method used to predict the mechanical behavior of materials and structures under various loads and conditions. In the context of this compound gels, FEA can be applied to model and predict properties such as elasticity, rigidity, and stress distribution within the gel matrix. This is particularly relevant for applications where the mechanical strength and structural integrity of the gel are important, such as in topical formulations or tissue engineering scaffolds.
FEA involves dividing the material into a mesh of small, interconnected elements and solving equations that describe the material's response within each element. scienceasia.orgaltair.comtum.de While direct FEA studies specifically on this compound were not extensively found in the search results, FEA is a standard technique for analyzing the mechanical properties of polymeric materials and hydrogels. Studies on the mechanical behavior of hydrogels in general, which share structural similarities with this compound gels, often employ FEA to understand their deformation and stress-strain characteristics. researchgate.net
Computational Fluid Dynamics for Rheological Predictions
Computational Fluid Dynamics (CFD) is a branch of fluid mechanics that uses numerical methods and algorithms to solve and analyze problems involving fluid flow. For this compound, which forms highly viscous, shear-thinning gels, CFD is a valuable tool for predicting rheological behavior under different flow conditions. researchgate.netpan.plscispace.comrheologylab.commdpi.comnih.govtelstar.com This includes simulating flow through processing equipment, predicting viscosity profiles at various shear rates, and understanding mixing behavior in formulations.
Carbomer gels exhibit non-Newtonian behavior, often described by models like the power law or Herschel-Bulkley model, which relate shear stress to shear rate. researchgate.netscispace.comrheologylab.commdpi.com CFD simulations can incorporate these rheological models to accurately predict fluid flow patterns and power consumption in mixing vessels or during application. researchgate.netpan.plscispace.comucl.ac.uk Studies have validated CFD models for describing the rheological behavior of carbomer gels, demonstrating their ability to correctly describe experimentally measured parameters like torque. researchgate.net However, accurately predicting mean flow patterns for shear-thinning rheology using standard models can still present challenges. researchgate.net
In Silico Prediction of Polymer-Substrate Interactions
In silico methods, including molecular docking and MD simulations, are used to predict and analyze the interactions between polymers and various substrates, such as biological tissues or active pharmaceutical ingredients. For this compound, understanding these interactions is crucial for applications like mucoadhesion and drug delivery. mdpi.comnih.govresearchgate.netlubrizol.commdpi.comualberta.ca
Carbomer polymers are known for their mucoadhesive properties, which arise from interactions between the polymer's carboxyl groups and the mucin layer of biological tissues. researchgate.netlubrizol.com In silico methods can model these interactions, including hydrogen bonding and electrostatic forces, to predict the strength of adhesion. researchgate.netlubrizol.com Molecular docking can help identify favorable binding sites and orientations between the polymer and substrate molecules, while MD simulations can provide dynamic information about the stability and strength of these interactions over time. mdpi.comnih.govresearchgate.net These predictions can guide the design of formulations with optimized mucoadhesive properties and controlled drug release profiles. mdpi.comnih.gov
Modeling of Swelling and Diffusion Processes within Polymeric Gels
Modeling of swelling and diffusion processes is essential for understanding the behavior of this compound hydrogels, particularly in drug delivery applications. Carbomer gels can absorb large amounts of water, leading to significant swelling, which in turn affects the diffusion of encapsulated substances. nih.govprimescholars.commdpi.comresearchgate.netucl.ac.uk
Mathematical models, often based on Fick's laws of diffusion, are used to describe the transport of water into the polymer matrix and the subsequent release of drugs. nih.govmdpi.comresearchgate.netpolimi.itdergipark.org.tr However, for swellable hydrogels like those formed by carbomers, simple Fickian diffusion models may not fully capture the complex behavior, as swelling itself influences the diffusion regime. nih.gov More advanced models consider the dynamic nature of swelling and its impact on the diffusion coefficient. nih.govresearchgate.net Studies have shown that carbomer hydrogels can exhibit a peculiar swelling behavior characterized by an overshoot before reaching equilibrium, which can be influenced by factors like pH, crosslinking density, and temperature. nih.gov Computational models can help simulate these swelling dynamics and predict the release kinetics of drugs from the swollen gel matrix. nih.govprimescholars.commdpi.comresearchgate.netpolimi.it
Emerging Research Avenues and Future Perspectives for Carbomer 951
Integration in Advanced Nanotechnology Applications
The unique polymeric structure of Carbomer 951, characterized by covalent cross-linking that forms a three-dimensional network upon hydration, makes it a compelling candidate for integration into advanced nanotechnology applications . Research in this area focuses on leveraging its gelling and suspending capabilities within nanoscale systems. For instance, carbomers, including types similar to this compound, are being investigated as components in hydrogel matrices for controlled release formulations and drug delivery systems at the nanoscale nih.gov. The ability of these hydrogels to swell and control the diffusion of encapsulated substances is crucial for targeted delivery and sustained release profiles nih.gov.
Furthermore, the interaction of carbomers with nanoparticles is an active area of study. Carbomer-based hydrogels can serve as carriers for various nanoparticles, potentially enhancing their stability and facilitating their application in diverse fields, such as in topical formulations where they can improve skin permeation and bioavailability of active molecules nih.govnih.gov. The integration of this compound into such nano-based systems is driven by the potential to create materials with tailored properties for specific technological demands.
Development of Novel Hybrid Materials and Composites
This compound is being explored in the development of novel hybrid materials and composites, where its polymeric network can be combined with other materials to achieve enhanced or synergistic properties. The inherent ability of carbomers to form gels and interact with various substances makes them suitable for creating composite structures. Research is investigating the incorporation of carbomers into hybrid systems, potentially involving inorganic nanoparticles or other polymers, to develop materials with improved mechanical, thermal, or functional characteristics mdpi.commdpi.com.
For example, studies on hybrid composites, while not exclusively focused on this compound, demonstrate the potential for polymeric matrices to be reinforced with nanoparticles to enhance tensile strength, hardness, and toughness mdpi.com. The principles derived from such research can be applied to this compound-based composites, exploring its role as a matrix or a modifying agent to improve the performance of hybrid materials for various applications, including structural components or functional coatings mdpi.commdpi.com. The development of Carbopol/zinc oxide hybrid nanoparticles gel for potential antibacterial applications exemplifies the creation of such hybrid materials mdpi.com.
Sustainable Synthesis and Green Chemistry Approaches for Carbomer Production
The synthesis of carbomers, historically involving organic solvents like benzene (B151609), has evolved to utilize alternative solvent systems such as n-hexane or mixtures of ethyl acetate (B1210297) and cyclohexane (B81311) due to health and safety concerns cosmeticsandtoiletries.com. Current research and industry efforts are increasingly focused on sustainable synthesis and green chemistry approaches for polymer production, including carbomers. This involves designing chemical processes that minimize waste, reduce energy consumption, and replace toxic reagents with safer alternatives jocpr.comtaylorandfrancis.com.
A significant development in this area is the introduction of inherently biodegradable carbomer polymers that adhere to the principles of green chemistry in their manufacturing process lubrizol.com. These new polymers, while not specifically identified as this compound, indicate a broader trend towards more sustainable carbomer production methods. Such approaches involve using renewable resources, reducing the carbon footprint, and eliminating hazardous substances like GMOs, EO, and PEGs lubrizol.com. The focus on green chemistry in carbomer synthesis aligns with the growing demand for environmentally friendly materials and manufacturing processes jocpr.comtaylorandfrancis.com.
Exploration in Biosensing and Diagnostic Platforms (material science focus)
In the realm of material science, this compound's properties, particularly its ability to form hydrogels and interact with biological molecules, are being explored for potential applications in biosensing and diagnostic platforms. While the direct use of this compound in this specific context requires further dedicated research, the broader application of polymeric hydrogels and functionalized materials in biosensors is well-established mdpi.comrsc.orguniroma1.it.
Polymeric matrices, including hydrogels, serve as crucial components in biosensors for immobilizing biorecognition elements and facilitating the interaction with target analytes mdpi.comrsc.org. The swelling behavior and porous structure of carbomer gels could potentially be leveraged to create sensing interfaces that allow for efficient diffusion of analytes while retaining the biomolecules uniroma1.it. Research in biosensing platforms focuses on developing cost-effective, rapid-response, and user-friendly devices for precise biomarker quantification mdpi.commdpi.com. The material science aspect involves functionalizing materials to achieve high sensitivity, selectivity, and stability in detecting biological markers rsc.orgmdpi.com. Future research could investigate how this compound's specific rheological and chemical properties can be tailored for integration into such platforms, potentially as a matrix for enzyme immobilization or as a component in sensing layers.
Challenges and Opportunities in Fundamental and Applied Academic Research
Fundamental and applied academic research on this compound presents both challenges and opportunities. A key challenge lies in fully understanding the complex relationship between its synthesis parameters, molecular structure (including crosslinking density), and macroscopic properties. Further research is needed to precisely control the polymerization process and crosslinking to tailor this compound for specific advanced applications.
Opportunities exist in exploring novel modifications or functionalizations of the this compound structure to enhance its compatibility with other materials or to introduce new functionalities. For instance, chemical modifications could improve its interaction with specific nanoparticles for enhanced composite performance or its affinity for particular biomolecules for biosensing applications.
Q & A
Basic Research Questions
Q. What are the essential physicochemical characterization methods for CARBOMER 951 in polymer-based formulations?
- Methodology :
- Rheological analysis (e.g., rotational rheometry) under varying shear rates quantifies viscosity and viscoelastic behavior, critical for assessing thickening efficiency .
- FTIR spectroscopy confirms polymer integrity post-formulation by identifying carboxyl group neutralization (e.g., via triethanolamine) .
- pH titration evaluates neutralization efficiency, ensuring optimal gel formation (target pH 5.5–7.0) .
- ¹H NMR and elemental analysis validate structural consistency and purity, adhering to IUPAC guidelines for polymer characterization .
Q. How should researchers design experiments to optimize this compound concentration in hydrogel formulations for controlled drug release?
- Methodology :
- Use a Design of Experiments (DOE) approach with factors like carbomer concentration (e.g., 0.1–1.0%), crosslinking agents, and pH. Responses include drug release kinetics (e.g., % dissolved at 1 hour) and gel strength.
- A central composite design with ANOVA identifies significant factors. For example, in atorvastatin tablets, carbomer concentration (Factor A) significantly impacted dissolution (p < 0.05), validated via half-normal plots .
- Include control batches without carbomer to baseline performance metrics .
Q. What statistical methods are recommended to analyze this compound’s impact on rheological properties in emulgel systems?
- Methodology :
- Apply ANOVA with curvature adjustment to model nonlinear relationships. For instance, triethanolamine concentration (Factor B) may interact with carbomer (Factor A), requiring factorial designs .
- Use Tukey’s HSD post-hoc tests to resolve pH-dependent viscosity shifts observed in formulations with 0.3–0.4% carbomer and 0–0.2% triethanolamine .
Advanced Research Questions
Q. How can researchers resolve contradictions in data when this compound interacts with pH-adjusting agents like triethanolamine?
- Methodology :
- Conduct pH-stability studies using zeta potential measurements to assess colloidal stability. For example, conflicting viscosity data at 0% vs. 0.2% triethanolamine may arise from incomplete neutralization .
- Perform accelerated stability testing (40°C/75% RH) to evaluate phase separation or syneresis, correlating results with real-time rheological monitoring .
Q. What methodologies ensure reproducibility in this compound-based formulations across laboratories?
- Methodology :
- Standardize protocols for hydration time (e.g., 24 hours), mixing speed (e.g., 500 rpm), and temperature (25°C) .
- Validate via interlaboratory studies using reference formulations (e.g., 0.5% carbomer, 0.15% triethanolamine). Report shear rate ranges (0.1–100 s⁻¹) and instrument calibration data per ICH Q2(R1) guidelines .
Q. How should researchers integrate DOE principles to evaluate multifactorial influences on this compound’s performance in transdermal systems?
- Methodology :
- Apply response surface methodology (RSM) with factors like carbomer concentration, penetration enhancers, and hydration time.
- Optimize responses (e.g., drug flux, lag time) using a Box-Behnken design . For example, carbomer’s swelling index (Y1) and drug permeation (Y2) were modeled via desirability functions, with model adequacy confirmed via lack-of-fit tests (p > 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
